Shinflavanone
Shinflavanone
Shinflavanone belongs to the class of organic compounds known as 3'-prenylated flavanones. These are flavanones that features a C5-isoprenoid substituent at the 3'-position. Shinflavanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, shinflavanone is primarily located in the membrane (predicted from logP). Outside of the human body, shinflavanone can be found in herbs and spices and tea. This makes shinflavanone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
157414-03-4
VCID:
VC21124682
InChI:
InChI=1S/C25H26O4/c1-15(2)5-6-16-13-17(7-9-20(16)26)23-14-21(27)18-8-10-22-19(24(18)28-23)11-12-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1
SMILES:
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C
Molecular Formula:
C25H26O4
Molecular Weight:
390.5 g/mol
Shinflavanone
CAS No.: 157414-03-4
Cat. No.: VC21124682
Molecular Formula: C25H26O4
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Shinflavanone belongs to the class of organic compounds known as 3'-prenylated flavanones. These are flavanones that features a C5-isoprenoid substituent at the 3'-position. Shinflavanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, shinflavanone is primarily located in the membrane (predicted from logP). Outside of the human body, shinflavanone can be found in herbs and spices and tea. This makes shinflavanone a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 157414-03-4 |
| Molecular Formula | C25H26O4 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | (2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-2,3-dihydropyrano[2,3-f]chromen-4-one |
| Standard InChI | InChI=1S/C25H26O4/c1-15(2)5-6-16-13-17(7-9-20(16)26)23-14-21(27)18-8-10-22-19(24(18)28-23)11-12-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1 |
| Standard InChI Key | NEIURIYDQMKXIG-QHCPKHFHSA-N |
| Isomeric SMILES | CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
| SMILES | CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
| Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
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